molecular formula C24H23BrO B3033269 (1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene CAS No. 101665-52-5

(1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene

Cat. No.: B3033269
CAS No.: 101665-52-5
M. Wt: 407.3 g/mol
InChI Key: SESDRMKQMZBTML-WCWDXBQESA-N
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Description

(1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene: is an organic compound with the molecular formula C24H23BrO This compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to a butene chain and two benzene rings

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions and mechanisms.

Biology and Medicine:

    Drug Development:

    Biological Studies: Used in research to study its effects on biological systems and potential therapeutic benefits.

Industry:

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals and compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene typically involves the reaction of 4-(2-bromoethoxy)benzene with but-1-ene-1,2-diyl dibenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromoethoxy group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidized Products: Corresponding oxidized compounds with functional groups such as aldehydes or carboxylic acids.

    Reduced Products: Reduced derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, depending on the specific application.

Comparison with Similar Compounds

  • (1-(4-(2-Chloroethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene
  • (1-(4-(2-Fluoroethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene
  • (1-(4-(2-Iodoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene

Uniqueness:

  • Bromoethoxy Group: The presence of the bromoethoxy group in (1-(4-(2-Bromoethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs.
  • Reactivity: The compound’s reactivity in substitution, oxidation, and reduction reactions may differ from similar compounds due to the specific nature of the bromoethoxy group.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-[(E)-1,2-diphenylbut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESDRMKQMZBTML-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCBr)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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